![molecular formula C20H25ClN4O2 B2488425 (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1185237-97-1](/img/structure/B2488425.png)
(E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of novel 4-(aryl/heteroaryl-2-ylmethyl)-6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl] pyridazin-3(2H)-one derivatives. These derivatives are primarily synthesized for their potential anticancer properties (Murty et al., 2011).
Synthesis Analysis
Synthesis typically involves multiple steps, starting with the acetylation of ferulic acid, followed by reaction with piperazine and subsequent deacetylase actions to obtain the target product (Wang Xiao-shan, 2011). The process is detailed and involves several stages of chemical reactions to achieve the desired molecular structure.
Molecular Structure Analysis
Chemical Reactions and Properties
Chemical reactions involving this compound mainly include interactions with other organic molecules, leading to the formation of various derivatives. These reactions are critical for synthesizing potential pharmacologically active compounds. One study involved synthesizing optically active derivatives, which showed varying pharmacological profiles (Howson et al., 1988).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The chemical compound, (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride, has been the subject of various studies focusing on its synthesis and characterization. Research has delved into the synthesis of structurally similar compounds, showcasing the potential of these chemicals in scientific research. For instance, the synthesis of novel pyrimidines derived from piperazine chalcones has been highlighted, revealing their potential antimicrobial activity against various bacterial and fungal strains (Kumar, 2017). Additionally, studies have focused on the synthesis of compounds with hydrochloride salts, such as the synthesis of 3-(4-Hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, underlining the methodical approach in the creation of these compounds (Wang Xiao-shan, 2011).
Pharmacological Evaluation
In the realm of pharmacological studies, compounds structurally related to (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride have been synthesized and evaluated for their pharmacological properties. One such study described the synthesis and pharmacological activity of a compound exhibiting significant affinity to both 5-HT1A and 5-HT2A receptors, similar to aripiprazole, which is known for its atypical antipsychotic properties (Kossakowski et al., 2008). Another research effort synthesized and evaluated novel derivatives as anticancer agents, showcasing their cytotoxicity against various human cancer cell lines, indicating their potential in cancer research (Murty et al., 2011).
Structural Analysis
Structural analysis has been a pivotal part of understanding and utilizing compounds like (E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride. Studies have performed crystal structure and Hirshfeld surface analysis of hydrochloride salts of related compounds, offering deep insights into their molecular structure and potential interactions (Ullah & Stoeckli-Evans, 2021).
Propiedades
IUPAC Name |
(E)-3-phenyl-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2.ClH/c1-2-16-26-19-10-9-18(21-22-19)23-12-14-24(15-13-23)20(25)11-8-17-6-4-3-5-7-17;/h3-11H,2,12-16H2,1H3;1H/b11-8+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTLPUXXQGKSHD-YGCVIUNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C=CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-phenyl-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.